molecular formula C14H11NO2 B058312 (R)-4-Phenoxy-mandelonitrile CAS No. 121986-00-3

(R)-4-Phenoxy-mandelonitrile

Cat. No.: B058312
CAS No.: 121986-00-3
M. Wt: 225.24 g/mol
InChI Key: VDFMGGBUOZRVAV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Phenoxy-mandelonitrile is a high-value chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Its structure incorporates a stereogenic center at the cyanohydrin carbon and a phenoxy group at the para position, making it a versatile precursor for the construction of enantiomerically pure molecules. The primary research application of this compound lies in its use as a key intermediate for the synthesis of chiral α-aryloxy carboxylic acids, esters, and amides, which are privileged scaffolds found in numerous bioactive compounds, including pharmaceuticals, agrochemicals, and ligands for catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121986-00-3

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(4-phenoxyphenyl)acetonitrile

InChI

InChI=1S/C14H11NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H/t14-/m0/s1

InChI Key

VDFMGGBUOZRVAV-AWEZNQCLSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[C@H](C#N)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O

Synonyms

(R)-4-PHENOXY-MANDELONITRILE

Origin of Product

United States

Reaction Engineering and Process Optimization for R 4 Phenoxy Mandelonitrile Synthesis

Optimization of Key Process Parameters

Optimizing process parameters such as temperature and pH is crucial for maximizing the yield and enantioselectivity of (R)-4-Phenoxy-mandelonitrile synthesis.

Temperature Profiles for Maximizing Enantioselectivity and Conversion in Enzymatic Reactions

Temperature has a significant impact on both the rate of the enzymatic reaction and the competing non-enzymatic reaction. Lowering the reaction temperature generally favors the enzymatic pathway, leading to higher enantioselectivity. d-nb.inforesearchgate.net This is because the non-enzymatic reaction, which produces a racemic mixture, is suppressed to a greater extent at lower temperatures than the enzymatic reaction. researchgate.net

The following table illustrates the effect of temperature on the synthesis of related cyanohydrins:

SubstrateEnzymeTemperature (°C)Enantiomeric Excess (ee)Reference(s)
Benzaldehyde (B42025)PeHNL10High researchgate.net
4-hydroxybenzaldehydePaHNL2095% nih.gov
3-phenoxybenzaldehyde (B142659)(S)-HNL6High researchgate.net
3-phenoxybenzaldehyde(S)-HNL20Lower than at 6°C researchgate.net

Impact of pH on Enzyme Activity, Non-Enzymatic Side Reactions, and Product Purity

The pH of the reaction medium is another critical parameter that influences enzyme activity, stability, and the extent of the non-enzymatic side reaction. Hydroxynitrile lyases are generally most active and stable in a slightly acidic pH range. nih.gov For example, a hydroxynitrile lyase from Prunus mume was found to be most active at a lower pH, with activity decreasing and leading to lower optical purity at a pH higher than 5.5. pu-toyama.ac.jp At pH 6.5, the product was completely racemic. pu-toyama.ac.jp

Operating at a low pH is advantageous because it suppresses the base-catalyzed non-enzymatic addition of hydrogen cyanide to the aldehyde, which produces a racemic product. rsc.orgd-nb.info By minimizing this side reaction, a higher enantiomeric excess of the desired (R)-cyanohydrin can be achieved. pu-toyama.ac.jp For the synthesis of (R)-mandelonitrile, a pH of 4.0 was found to be optimal for achieving high enantiomeric purity. researchgate.net Similarly, for the synthesis of (R)-4-hydroxymandelonitrile, a pH of 5.5 was used. nih.gov A hydroxynitrile lyase from Nandina domestica exhibited high activity at pH 4.0 and was stable in a pH range of 3.5-8.0. researchgate.net In contrast, for the hydrolysis of mandelonitrile (B1675950) to mandelic acid using a different enzyme system, an optimal pH of 8.0 was found to maximize conversion. nih.gov

The table below shows the effect of pH on the synthesis of related cyanohydrins:

SubstrateEnzyme/CatalystOptimal pHKey OutcomeReference(s)
BenzaldehydePmHNL< 5.5High optical purity pu-toyama.ac.jp
BenzaldehydePeHNL4.0High enantiomeric purity researchgate.net
4-hydroxybenzaldehydePaHNL5.595% ee nih.gov
BenzaldehydeNdHNL4.0High activity researchgate.net
Racemic MandelonitrileRecombinant E. coli8.0Maximized conversion to (R)-mandelic acid nih.gov

Optimization of Substrate and Enzyme Concentrations for Process Efficiency

Increasing the enzyme concentration generally leads to a faster mass transfer rate up to a certain point, known as the mass transfer limiting enzyme concentration. researchgate.net Beyond this concentration, there is no significant increase in the reaction rate. researchgate.net For instance, in the synthesis of (R)-mandelonitrile using a hydroxynitrile lyase (HNL), employing more than 1 g/L of the enzyme in the buffer did not yield a significant additional increase in the reaction rate or enantiomeric excess. researchgate.net This highlights the importance of identifying the optimal enzyme concentration to balance reaction speed and cost-effectiveness.

Similarly, substrate concentration must be carefully optimized. In the enzymatic transcyanation reaction for (R)-mandelonitrile synthesis using an HNL from Eriobotrya japonica (EjHNL), the optimal substrate concentrations were determined to be 250 mM for benzaldehyde and 900 mM for acetone (B3395972) cyanohydrin. researchgate.net At these concentrations, with an optimal enzyme concentration of 26.7 units/ml, a high enantiomeric purity of (R)-mandelonitrile was achieved with a conversion of 31.6% and an enantiomeric excess of 98.6%. researchgate.net It is important to note that high concentrations of certain substrates can sometimes lead to substrate inhibition, reducing the enzyme's efficiency.

The following table summarizes the optimized concentrations for the synthesis of (R)-mandelonitrile as reported in a study using EjHNL.

Table 1: Optimized Reaction Conditions for (R)-Mandelonitrile Synthesis

ParameterOptimal Value
Benzaldehyde Concentration250 mM
Acetone Cyanohydrin Concentration900 mM
Enzyme Concentration (EjHNL)26.7 units/ml
Resulting Product Quality
Conversion31.6%
Enantiomeric Excess (e.e.)98.6%
Data from a study on the enzymatic transcyanation reaction using a hydroxynitrile lyase from Eriobotrya japonica (EjHNL). researchgate.net

Biocatalyst Immobilization Techniques for Industrial Application

For the large-scale industrial synthesis of this compound, the use of free enzymes in solution is often impractical due to challenges with enzyme recovery and reuse. Biocatalyst immobilization, the process of confining enzymes to a solid support material, offers a solution to these problems, enhancing enzyme stability, allowing for repeated use, and simplifying product purification. researchgate.netfrontiersin.org

Several methods have been developed for immobilizing hydroxynitrile lyases (HNLs), the key enzymes in mandelonitrile synthesis. The choice of method depends on the specific enzyme, the support material, and the reaction conditions. The primary techniques include:

Adsorption : This is one of the simplest methods, involving the physical binding of the enzyme to the surface of a carrier through weak forces like van der Waals interactions, hydrogen bonds, or hydrophobic interactions. researchgate.netnih.gov Common carriers include Celite, a diatomaceous earth material, controlled pore glass, and Sephadex. rsc.orgresearchgate.net Adsorption is advantageous due to its simplicity and the mild conditions used, which often preserve the enzyme's activity. nih.gov For example, Granulicella tundricola hydroxynitrile lyase (GtHNL) has been successfully immobilized on Celite R-633 by adsorption for the synthesis of (R)-mandelonitrile. researchgate.net

Covalent Binding : This method involves the formation of a stable, covalent bond between the functional groups of the enzyme and the support material. researchgate.netnih.gov This strong attachment minimizes enzyme leaching from the support. nih.gov Cross-linked enzyme aggregates (CLEAs) are a carrier-free covalent immobilization technique where the enzyme molecules are cross-linked with a bifunctional reagent like glutaraldehyde. researchgate.netnih.gov CLEAs of Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA) have demonstrated high efficiency in synthesizing (R)-mandelonitrile, achieving a 93% yield and 99% enantiopurity. nih.gov

Entrapment : In this technique, the enzyme is physically confined within the porous matrix of a polymer gel or fiber. researchgate.netdoi.org This method is gentle and can protect the enzyme from the harsh reaction environment. doi.org Materials like calcium alginate and polyvinyl alcohol hydrogels (Lentikats) are commonly used for entrapment. researchgate.netdoi.org For instance, hydroxynitrile lyase from Hevea brasiliensis has been encapsulated in a sol-gel matrix. doi.org

Reusability : A key advantage of immobilization is the ability to reuse the biocatalyst over multiple reaction cycles, which significantly reduces production costs. For example, Prunus amygdalus HNL immobilized on Celite R-633 could be recycled up to ten times, although some loss of activity and enantioselectivity was observed after five cycles. mdpi.com In another study, MeHNL immobilized on Celite R-633 showed excellent reusability, maintaining over 95% conversion and 99% enantiomeric excess for 12 cycles. researchgate.net PdHNL-CLEA also demonstrated good reusability in the synthesis of various (R)-cyanohydrins. researchgate.net

Stability : Immobilization often enhances the operational stability of enzymes, making them more robust to changes in temperature, pH, and organic solvents. nih.gov For example, the immobilization of Arabidopsis thaliana hydroxynitrile lyase (AtHNL) on EziG Opal, a controlled porosity glass, was necessary to overcome its instability under the acidic conditions required for enantiopure cyanohydrin synthesis. mdpi.comresearchgate.net The immobilized AtHNL could be recycled up to eight times with a final conversion of 80% and excellent enantioselectivity. researchgate.net

Reactor Performance : The choice of immobilization technique can significantly impact the performance of the reactor system. For the synthesis of (R)-mandelonitrile, immobilized enzymes have been successfully used in both batch and continuous flow reactors. researchgate.netmdpi.com High enzyme loadings and tight packing of immobilized enzymes on Celite were found to be crucial for suppressing the undesired racemic background reaction and achieving high enantioselectivities. mdpi.com The following table provides a comparative overview of the reusability of different immobilized HNLs.

Table 2: Reusability of Immobilized Hydroxynitrile Lyases (HNLs)

Enzyme SourceImmobilization MethodSupportSubstrateNumber of CyclesFinal Conversion/YieldFinal Enantiomeric Excess (e.e.)
Manihot esculenta (MeHNL)AdsorptionCelite R-633Aldehydes/Ketones12>95%99%
Prunus dulcis (PdHNL)Covalent Binding (CLEA)Carrier-free(R)-mandelonitrileMultiple93%99%
Prunus amygdalus (PaHNL)AdsorptionCelite R-633Benzaldehyde10Activity loss after 5 cyclesEnantioselectivity loss after 5 cycles
Arabidopsis thaliana (AtHNL)AdsorptionEziG Opal(R)-mandelonitrile880%Excellent
This table compiles data from multiple studies to illustrate the impact of immobilization on enzyme reusability. researchgate.netnih.govmdpi.comresearchgate.net

Development and Implementation of Continuous Flow Reaction Systems

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chiral compounds like this compound, offering several advantages over traditional batch processes, including enhanced safety, better process control, and potential for process intensification. ru.nlnih.gov

The use of immobilized enzymes is particularly well-suited for continuous flow reactors, such as packed-bed reactors (PBRs). researchgate.net In a PBR, the substrate solution is continuously passed through a column packed with the immobilized biocatalyst. This setup allows for efficient conversion and easy separation of the product from the enzyme.

The successful immobilization of Granulicella tundricola hydroxynitrile lyase (GtHNL) on Celite R-633 has been reported for the continuous synthesis of (R)-mandelonitrile. mdpi.com This system demonstrated good conversion, excellent enantioselectivity, and high stability. mdpi.com Importantly, the continuous flow system led to a significant 65-fold increase in the space-time-yield compared to the equivalent batch system. mdpi.com

In another example, the immobilization of Arabidopsis thaliana hydroxynitrile lyase (AtHNL) on EziG Opal was tested in a continuous flow system for (R)-mandelonitrile synthesis. mdpi.com At a flow rate of 0.1 mL/min, near-complete conversion was achieved. mdpi.com While the specific rate of the immobilized enzyme was higher in the batch system, the continuous flow system proved to be almost four times more productive in terms of space-time-yield (STY), highlighting the efficiency of this approach. mdpi.com

However, challenges remain, such as maintaining enzyme stability over extended periods of operation. For instance, in the continuous synthesis of (R)-2-nitro-1-phenylethanol using immobilized GtHNL, the enzyme was not stable at a flow rate of 0.1 mL/min, with the yield decreasing over time. mdpi.com Lowering the flow rate improved stability but at the cost of productivity. mdpi.com These findings underscore the need for further optimization of both the immobilized biocatalyst and the reactor conditions to fully realize the potential of continuous flow synthesis for industrial-scale production of this compound.

Derivatization and Further Synthetic Transformations of R 4 Phenoxy Mandelonitrile

Conversion to Chiral α-Hydroxycarboxylic Acids (e.g., Mandelic Acid and its Phenoxy-substituted Derivatives)

A primary transformation of (R)-4-Phenoxy-mandelonitrile is its conversion to the corresponding chiral α-hydroxycarboxylic acid, (R)-4-phenoxymandelic acid. This is a crucial step in the synthesis of various biologically active compounds.

The conversion of the nitrile group to a carboxylic acid is typically achieved through hydrolysis. Both chemical and enzymatic methods are employed, with the choice of method significantly impacting the stereochemical integrity of the product.

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis of optically active cyanohydrins, such as this compound, can yield the corresponding α-hydroxy carboxylic acids. scispace.com While it was previously thought that this method could lead to partial racemization, studies have shown that hydrolysis with concentrated hydrochloric acid can proceed with complete retention of configuration. scispace.comd-nb.info The acidic conditions suppress the base-catalyzed cleavage of the cyanohydrin back to the aldehyde and hydrogen cyanide, which is a primary pathway for racemization. d-nb.info The reaction typically involves stirring the cyanohydrin in concentrated acid, sometimes with heating, to drive the conversion to the carboxylic acid. scispace.com

Enzymatic Hydrolysis: Enzymatic hydrolysis offers a highly selective alternative for the synthesis of chiral α-hydroxycarboxylic acids. researchgate.net Nitrilase enzymes can directly convert the nitrile group to a carboxylic acid. researchgate.net Significantly, some nitrilases exhibit high enantioselectivity, selectively hydrolyzing one enantiomer from a racemic mixture. For instance, a nitrilase from Pseudomonas fluorescens has been used for the enantioselective hydrolysis of mandelonitrile (B1675950) to produce (R)-(-)-mandelic acid. nih.gov This process can be part of a dynamic kinetic resolution, where the unreacted (S)-mandelonitrile undergoes in-situ racemization, theoretically allowing for a 100% yield of the desired (R)-acid. nih.gov The conditions for enzymatic hydrolysis are generally mild, often occurring at or near room temperature and neutral to slightly alkaline pH, which can favor the racemization of the starting cyanohydrin. nih.govopenbiotechnologyjournal.com

The table below summarizes the key aspects of acid-catalyzed and enzymatic hydrolysis of this compound.

Hydrolysis MethodReagents/CatalystsConditionsStereochemical OutcomeKey Advantages
Acid-Catalyzed Concentrated acids (e.g., HCl)Room temperature to elevated temperaturesGenerally high retention of configurationStraightforward chemical process
Enzymatic Nitrilase enzymesMild temperatures (e.g., 37-40°C), pH 7-8High to complete enantioselectivityHigh selectivity, environmentally friendly conditions

Maintaining the stereochemical purity of the chiral center is paramount during the conversion of this compound and its derivatives.

Key strategies include:

Protection of the Hydroxyl Group: Protecting the α-hydroxyl group as an ether or ester can prevent racemization during subsequent reactions, particularly those carried out under basic conditions. O-protected cyanohydrins can be hydrolyzed to the corresponding α-hydroxycarboxylic acids with a high degree of retention of configuration in both acidic and basic media. d-nb.info

Careful Control of Reaction Conditions: In acid-catalyzed hydrolysis, using concentrated acid helps to suppress the dissociation of the cyanohydrin, which is a primary cause of racemization. d-nb.info For enzymatic reactions, optimizing pH and temperature is crucial. For example, in the enzymatic synthesis of (R)-mandelonitrile, a lower pH (around 4) and temperature (10°C) can almost completely suppress the non-enzymatic reaction that leads to the racemic product. researchgate.net

Use of Stereoselective Enzymes: The application of highly enantioselective enzymes, such as specific (R)- or (S)-oxynitrilases for cyanohydrin synthesis and nitrilases for hydrolysis, is a powerful strategy to ensure high stereochemical purity. d-nb.infonih.gov Immobilization of these enzymes can also improve their stability and reusability, contributing to a more controlled and efficient process. rsc.org

Synthesis of Other Chiral Compounds from Phenoxy-mandelonitrile Intermediates (e.g., α-hydroxy aldehydes, α-hydroxy ketones, 2-amino alcohols)

The versatile nature of the cyanohydrin functionality in phenoxy-mandelonitrile intermediates allows for their conversion into a range of other valuable chiral compounds.

α-Hydroxy Aldehydes and Ketones: The nitrile group of a cyanohydrin can be reduced to an amine, which can then be hydrolyzed to an aldehyde. Alternatively, reaction with organometallic reagents like Grignard reagents can lead to the formation of α-hydroxy ketones. organic-chemistry.org The synthesis of α-hydroxy ketones can also be achieved through the oxidation of corresponding alcohols or other precursors. organic-chemistry.orggoogle.com

2-Amino Alcohols: Chiral 2-amino alcohols are important building blocks in medicinal chemistry. diva-portal.org They can be synthesized from chiral cyanohydrins by reduction of the nitrile group. d-nb.info This transformation provides a direct route to these valuable compounds while retaining the stereochemistry at the hydroxyl-bearing carbon. Various methods exist for the synthesis of 2-amino alcohols, including the ring-opening of epoxides with amines. organic-chemistry.orgrsc.orgscispace.com

Role as Precursors for Complex Molecules and Active Pharmaceutical Ingredients (e.g., Pyrethroid Insecticides, Chiral Intermediates for Clopidogrel)

This compound and its derivatives are key precursors in the synthesis of several commercially important molecules.

Pyrethroid Insecticides: (S)-3-Phenoxymandelonitrile is a crucial component in the synthesis of photostable pyrethroid insecticides like deltamethrin (B41696) and cypermethrin. researchgate.netgoogle.comarkat-usa.org These insecticides are esters formed from a chiral acid and the alcohol derived from the cyanohydrin. arkat-usa.orgunamur.be Type II pyrethroids, which include a cyano group, exhibit enhanced insecticidal properties. frontiersin.orgepa.govnih.gov The stereochemistry of the cyanohydrin precursor directly influences the biological activity of the final insecticide. arkat-usa.org

Chiral Intermediates for Clopidogrel: (R)-o-chloromandelic acid is a key intermediate for the synthesis of the anti-thrombotic drug Clopidogrel. acs.orgresearchgate.net This acid can be produced via the asymmetric hydrocyanation of 2-chlorobenzaldehyde, catalyzed by almond meal, followed by acidic hydrolysis of the resulting (R)-2-chloromandelonitrile. acs.org The enantiomeric purity of the mandelic acid derivative is critical for the efficacy of the final drug. uniovi.esglobalresearchonline.net

Analytical Methodologies for Characterization and Quantification of R 4 Phenoxy Mandelonitrile

Chromatographic Techniques for Enantiomeric Purity Determination

The separation of enantiomers is a crucial step in the analysis of chiral compounds like (R)-4-Phenoxy-mandelonitrile. Chromatographic techniques, particularly those employing chiral stationary phases, are the most widely used methods for determining the enantiomeric excess (ee) of this and other cyanohydrins. researchgate.net

Chiral Gas Chromatography (GC) for Enantiomeric Excess Measurement

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable enantiomers. researchgate.net The determination of the enantiomeric excess of this compound can be achieved using a chiral stationary phase (CSP) within the GC column. brussels-scientific.com The principle lies in the differential interaction between the two enantiomers and the chiral selector of the stationary phase, leading to different retention times and, consequently, their separation. brussels-scientific.com

The stationary phase is composed of a single enantiomer of a chiral compound. brussels-scientific.com As the racemic mixture passes through the column, the (R) and (S) enantiomers form diastereomeric complexes with the CSP through interactions such as hydrogen bonds, dipole-dipole interactions, and steric hindrance. brussels-scientific.com These differing interaction strengths result in separate elution times for each enantiomer, allowing for their individual quantification. brussels-scientific.com Chiral GC offers high sensitivity, with the ability to detect a minor enantiomer at levels as low as 0.5%. brussels-scientific.com

For instance, in the enzymatic synthesis of (R)-mandelonitrile, chiral GC has been used to monitor the reaction and determine the enantiomeric excess, which exceeded 96% in certain biotransformations. nih.govresearchgate.net

Table 1: Chiral Gas Chromatography (GC) in the Analysis of Chiral Cyanohydrins

ApplicationKey FindingReference
Enantiomeric Excess of (R)-mandelonitrileMonitored the enzymatic conversion of benzaldehyde (B42025) and HCN, achieving an enantiomeric excess of over 96%. researchgate.net
Whole-cell BiocatalysisUsed to determine conversion rates and enantiomeric excess values from the relative peak areas of aldehydes and cyanohydrin derivatives. nih.gov
General Enantiomeric AnalysisA fast and highly sensitive method for determining enantiomeric excess, capable of detecting minor enantiomers down to 0.5%. brussels-scientific.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a cornerstone for the enantioselective separation of a wide array of chiral compounds, including this compound. merckmillipore.combujnochem.com The versatility of HPLC allows for analysis under both normal and reversed-phase conditions, accommodating a broad range of analytes. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most extensively used for enantiomer separations. bujnochem.commdpi.com These CSPs, often coated or immobilized on a silica (B1680970) gel support, provide a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes, leading to their separation. mdpi.com The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation. researchgate.net

Several studies have documented the successful separation of mandelonitrile (B1675950) and its derivatives using various chiral columns. For example, a multifunctional immobilized chiral stationary phase based on dialdehyde (B1249045) microcrystalline cellulose derivatized with 3,5-dimethylphenyl isocyanate has been shown to separate mandelonitrile in normal phase mode. nih.gov Other research has highlighted the use of columns like Chiralcel® OJ and Chiralpak® AS for the separation of related compounds, achieving high resolution and enantioselectivity. mdpi.com The separation factor and resolution for mandelonitrile on a modified β-cyclodextrin-based CSP were reported to be 1.63 and 4.65, respectively. nih.gov

Table 2: Application of Chiral HPLC in Mandelonitrile Analysis

Chiral Stationary PhaseModeKey FindingReference
Dialdehyde microcrystalline cellulose derivativeNormal PhaseSuccessful separation of mandelonitrile. nih.gov
β-cyclodextrin derivativeNot specifiedAchieved a separation factor of 1.63 and a resolution of 4.65 for mandelonitrile. nih.gov
Chiralcel® OJHPLCOptimal for enantiomeric separation with pure methanol (B129727) as the eluent. mdpi.com
Chiralpak® ASSFCBest option for enantiomeric separation with scCO2/methanol as the mobile phase. mdpi.com

Spectroscopic Methods for Reaction Monitoring and Structural Analysis

Spectroscopic techniques are indispensable for real-time monitoring of the synthesis of this compound and for the definitive elucidation of its chemical structure.

Development of Continuous Spectroscopic Cyanohydrin Assays

The synthesis of cyanohydrins, including this compound, can be monitored continuously using spectroscopic assays. A continuous spectroscopic assay has been developed to track the formation of 3-phenoxy-benzaldehyde cyanohydrin, a closely related compound. researchgate.netnih.gov This type of assay allows for real-time observation of the reaction progress, providing valuable kinetic data and enabling the optimization of reaction conditions. researchgate.netresearchgate.net Such assays are particularly useful in enzymatic synthesis, where factors like pH can significantly influence both the reaction rate and the enantioselectivity. researchgate.netnih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. slideshare.netnd.edu Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. upi.edu

For this compound, ¹H NMR and ¹³C NMR spectra are used to confirm the identity and purity of the synthesized compound. researchgate.net The chemical shifts and coupling constants in the ¹H NMR spectrum reveal the arrangement of protons in the molecule, while the ¹³C NMR spectrum indicates the number and types of carbon atoms. upi.edumdpi.com

Furthermore, NMR can be employed for determining the enantiomeric excess of chiral compounds. One-dimensional ¹³C NMR, in the presence of a chiral solvating agent like (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), has been successfully used for the enantiodiscrimination of mandelonitrile. mdpi.comresearchgate.net This method proved to be highly quantitative, with a detection limit for the minor enantiomer of 0.5%, corresponding to an enantiomeric excess of 99%. mdpi.com This approach is particularly advantageous when ¹H NMR signals overlap or fail to show separation between the enantiomers. mdpi.com

Table 3: NMR Data for Mandelonitrile

NucleusChemical Shift (ppm)Reference
¹³CSee original source for detailed spectrum chemicalbook.com
¹³C (in presence of TFAE)Shows distinct signals for R and S enantiomers mdpi.comresearchgate.net

Advanced Techniques for In-situ Monitoring of Reaction Progress and Kinetic Studies

Advanced analytical techniques are being increasingly applied for the in-situ monitoring of the synthesis of this compound. These methods provide real-time data on reaction kinetics and progress, facilitating a deeper understanding and control of the synthetic process.

In the context of enzymatic synthesis, kinetic studies are crucial for understanding the mechanism of the hydroxynitrile lyase enzyme. nih.gov For instance, studies on the (S)-hydroxynitrile lyase from Hevea brasiliensis have utilized initial rate methods and progress curve analysis to elucidate the reaction mechanism. nih.gov

Flow chemistry and microreactor technology represent a significant advancement for the continuous synthesis and analysis of chiral cyanohydrins. tandfonline.com Chemoenzymatic flow cascades have been developed for the synthesis of protected mandelonitrile derivatives, where inline separation modules allow for the integration of otherwise incompatible reaction steps. rsc.org This approach enables direct analysis of the reaction mixture by chiral HPLC, providing immediate feedback on conversion and enantioselectivity. rsc.org

Furthermore, the synthesis of (R)-2-Hydroxy-2-(3-phenoxy-phenyl)-acetonitrile, a key intermediate, has been achieved with high molar conversion (98%) and enantiomeric excess (93%) using a hydroxynitrile lyase from Amygdalus pedunculata Pall. nih.gov Such high-throughput methods, combined with efficient analytical techniques, are vital for the rapid optimization of catalysts and reaction conditions for the production of this compound. diva-portal.orgdiva-portal.org

Q & A

Q. What are the recommended safety protocols for handling (R)-4-Phenoxy-mandelonitrile in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management : Segregate nitrile-containing waste in labeled containers for professional disposal to avoid environmental contamination .
  • Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain SDS documentation for toxicity profiles (e.g., H313, H333 hazards) .

Q. How can researchers synthesize this compound with high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries or enzymatic catalysis to enhance enantioselectivity. For example, asymmetric cyanohydrin synthesis via lipase-mediated reactions under anhydrous conditions .
  • Chromatographic Purification : Employ chiral HPLC columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane:isopropanol (90:10) to isolate the (R)-enantiomer .
  • Reaction Monitoring : Track enantiomeric excess (ee) using polarimetry or circular dichroism (CD) spectroscopy at key synthesis stages .

Q. What analytical techniques are optimal for characterizing this compound’s structural and chiral properties?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the phenoxy substituent position and nitrile group. Compare shifts with analogous compounds (e.g., 4-Methoxybenzonitrile: δ 7.5–8.0 ppm for aromatic protons) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Couple with mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 228) .
  • Chiral Analysis : Determine ee via chiral GC or HPLC with cellulose-based stationary phases .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, IR) be resolved when characterizing this compound?

Methodological Answer:

  • Cross-Validation : Repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to rule out solvent or moisture artifacts .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) to identify discrepancies in substituent effects .
  • Alternative Techniques : Confirm functional groups via FT-IR (e.g., nitrile C≡N stretch at ~2240 cm1^{-1}) or X-ray crystallography for unambiguous structural assignment .

Q. What strategies are effective in minimizing racemization during the synthesis of this compound?

Methodological Answer:

  • Low-Temperature Reactions : Conduct cyanohydrin formation at 0–5°C to reduce kinetic racemization .
  • Acid/Base Control : Avoid prolonged exposure to strong acids/bases; use mild catalysts (e.g., triethylamine) to stabilize intermediates .
  • In Situ Monitoring : Use real-time CD or polarimetry to detect racemization early and adjust reaction parameters (e.g., pH, solvent polarity) .

Q. How does the electronic environment of the phenoxy group in this compound influence its reactivity in nucleophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The phenoxy group’s electron-donating nature via resonance (+M effect) activates the nitrile for nucleophilic attack. Compare reactivity with electron-deficient analogs (e.g., 4-Nitro-mandelonitrile) using Hammett σ values .
  • Kinetic Studies : Perform competition experiments with varying nucleophiles (e.g., Grignard reagents vs. amines) to quantify rate differences. Use 19F^{19}F-NMR probes if fluorinated derivatives are synthesized .

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